(E)-3-phenyl-1-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Description
(2E)-3-Phenyl-1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrrolidinyl-pyridazinyl moiety, and a piperazinyl-propenone linkage
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-3,6-11H,4-5,12-17H2/b11-8+ |
InChI Key |
JGBYXQIJRWFSMB-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl-piperazine intermediate, which is then coupled with a phenyl-propenone derivative under specific conditions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenyl-1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-Phenyl-1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-Phenyl-1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(2E)-3-Phenyl-1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, pyrrolidinyl-pyridazinyl moiety, and piperazinyl-propenone linkage sets it apart from other compounds, making it a valuable subject of study in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
